

Spectroscopic Data of Allyl Isonicotinate: A Technical Guide

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Compound of Interest

Compound Name: **Allyl isonicotinate**

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This technical guide provides an in-depth analysis of the spectroscopic data for **Allyl isonicotinate** (prop-2-enyl pyridine-4-carboxylate), a valuable chemical intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is not merely on the presentation of raw data but on the expert interpretation that validates the molecular structure and provides insights into its chemical properties.

Introduction to Allyl Isonicotinate

Allyl isonicotinate (C9H9NO2, Molar Mass: 163.17 g/mol) is an ester of isonicotinic acid and allyl alcohol.^{[1][2]} Its structure, featuring a pyridine ring and an allyl group, imparts unique reactivity and makes it a versatile building block in organic synthesis. Accurate spectroscopic characterization is paramount to confirm its identity and purity, which is crucial for its application in any research or development setting. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, providing a comprehensive spectroscopic profile of the molecule.

Below is the chemical structure of **Allyl isonicotinate**, which will be referenced throughout this guide.

Figure 1: Chemical Structure of **Allyl Isonicotinate**

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **Allyl isonicotinate**, both ¹H and ¹³C NMR provide definitive structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **Allyl isonicotinate** is characterized by distinct signals corresponding to the protons of the pyridine ring and the allyl group. The spectrum is typically recorded in a deuterated solvent, such as chloroform-d (CDCl₃).[\[3\]](#)[\[4\]](#)

Table 1: ¹H NMR Spectroscopic Data of **Allyl Isonicotinate**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
8.785	Doublet	2H	H-2, H-6 (Pyridine)
7.864	Doublet	2H	H-3, H-5 (Pyridine)
6.02	Multiplet	1H	H-8 (Allyl)
5.44	Doublet	1H	H-9a (Allyl, trans)
5.33	Doublet	1H	H-9b (Allyl, cis)
4.860	Doublet	2H	H-7 (Allyl)

Data sourced from ChemicalBook.[\[4\]](#)

Interpretation of the ¹H NMR Spectrum:

- Pyridine Protons: The two sets of aromatic protons on the pyridine ring appear as doublets at 8.785 and 7.864 ppm. The downfield shift of the H-2 and H-6 protons is due to the deshielding effect of the electronegative nitrogen atom.
- Allyl Protons: The allyl group gives rise to three distinct signals. The proton at the 8-position (H-8) is a multiplet due to coupling with the adjacent methylene and vinyl protons. The terminal vinyl protons (H-9a and H-9b) are diastereotopic and appear as two separate doublets, indicating restricted rotation around the C-O bond. The methylene protons (H-7)

adjacent to the ester oxygen appear as a doublet, deshielded by the electron-withdrawing ester group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data of **Allyl Isonicotinate**

Chemical Shift (ppm)	Assignment
164.5	C=O (Ester Carbonyl)
150.5	C-2, C-6 (Pyridine)
137.5	C-4 (Pyridine)
132.0	C-8 (Allyl)
122.5	C-3, C-5 (Pyridine)
119.0	C-9 (Allyl)
66.5	C-7 (Allyl)

Data sourced from ChemicalBook and interpreted based on standard chemical shifts.[3]

Interpretation of the ¹³C NMR Spectrum:

- **Carbonyl Carbon:** The ester carbonyl carbon (C=O) is the most downfield signal, appearing around 164.5 ppm.
- **Pyridine Carbons:** The carbons of the pyridine ring are observed in the aromatic region. The C-2 and C-6 carbons are the most deshielded due to their proximity to the nitrogen atom. The C-4 carbon is also significantly downfield, while the C-3 and C-5 carbons appear at a more upfield position.
- **Allyl Carbons:** The three carbons of the allyl group are clearly distinguishable. The C-8 and C-9 carbons of the double bond appear in the olefinic region, while the C-7 methylene

carbon, being attached to the electronegative oxygen, is found further downfield compared to a typical allylic carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for **Allyl Isonicotinate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3070	Medium	=C-H Stretch (Aromatic and Alkene)
2980	Medium	C-H Stretch (Alkane)
1725	Strong	C=O Stretch (Ester)
1640	Medium	C=C Stretch (Alkene)
1595, 1410	Medium	C=C and C=N Stretch (Pyridine Ring)
1280, 1120	Strong	C-O Stretch (Ester)

Data interpreted based on typical IR frequencies and data from PubChem.[\[1\]](#)

Interpretation of the IR Spectrum:

The IR spectrum of **Allyl isonicotinate** clearly confirms the presence of the key functional groups:

- A strong absorption band at 1725 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group.
- The C-O stretching vibrations of the ester are observed as strong bands around 1280 and 1120 cm⁻¹.

- The presence of the pyridine ring is indicated by the C=C and C=N stretching vibrations in the 1595-1410 cm^{-1} region.
- The allyl group is identified by the C=C stretch at 1640 cm^{-1} and the =C-H stretch above 3000 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

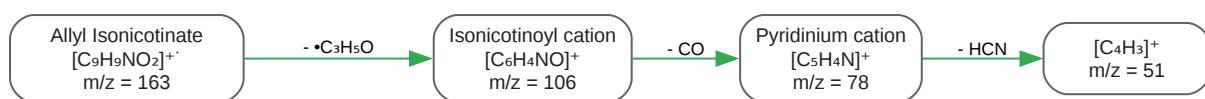
Table 4: Mass Spectrometry Data for **Allyl Isonicotinate**

m/z	Relative Intensity (%)	Assignment
163	6.5	$[\text{M}]^+$ (Molecular Ion)
106	100	$[\text{M} - \text{C}_3\text{H}_5\text{O}]^+$
78	31.8	$[\text{C}_5\text{H}_4\text{N}]^+$
51	18.4	$[\text{C}_4\text{H}_3]^+$

Data sourced from ChemicalBook.[\[3\]](#)

Interpretation of the Mass Spectrum:

The mass spectrum of **Allyl isonicotinate** shows a molecular ion peak $[\text{M}]^+$ at m/z 163, which corresponds to its molecular weight.[\[1\]](#)[\[2\]](#) The base peak at m/z 106 is attributed to the loss of the allyloxy radical ($\bullet\text{OCH}_2\text{CH}=\text{CH}_2$), resulting in the stable isonicotinoyl cation. Further fragmentation of the pyridine ring leads to characteristic ions at m/z 78 and 51.



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Figure 2: Proposed Mass Spectrometry Fragmentation Pathway

Experimental Protocols

The spectroscopic data presented in this guide are typically acquired using standard analytical instrumentation and methodologies.

NMR Spectroscopy Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of **Allyl isonicotinate** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube.
- Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ^1H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., `zgpg30`). A longer acquisition time and a greater number of scans are typically required compared to ^1H NMR.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR):

- Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
- Background Scan: Record a background spectrum of the clean ATR crystal.
- Sample Analysis: Place a small drop of liquid **Allyl isonicotinate** directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .

- Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry Protocol (Electron Ionization - EI):

- Sample Introduction: Introduce a dilute solution of **Allyl isonicotinate** in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
- Ionization: Ionize the sample using a standard electron ionization source (typically 70 eV).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z .

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides unequivocal evidence for the structure of **Allyl isonicotinate**. The ^1H and ^{13}C NMR data precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of the key ester and pyridine functionalities, and the mass spectrum corroborates the molecular weight and reveals a characteristic fragmentation pattern. This detailed spectroscopic profile serves as a crucial reference for researchers utilizing **Allyl isonicotinate** in their synthetic endeavors, ensuring the identity and purity of this important chemical compound.

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References

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